2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol
Description
Properties
IUPAC Name |
2-cyclopropyl-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-9-6-17(7-10(2)19-9)8-12-5-13(18)16-14(15-12)11-3-4-11/h5,9-11H,3-4,6-8H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFOHVSMNGRUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)NC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol is a compound that has garnered attention for its potential biological activities, particularly as a protein kinase inhibitor. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound is primarily recognized for its role as a protein kinase inhibitor . Protein kinases are critical enzymes involved in cellular signaling pathways that regulate various biological processes including cell growth, differentiation, and metabolism. Inhibitors like this compound can modulate these pathways, potentially leading to therapeutic effects in diseases such as cancer.
Inhibition of Kinases
Research indicates that this compound may exhibit selective inhibition against specific kinases involved in oncogenic signaling. For instance, it has been shown to inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R) , which is often overexpressed in various tumors. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Potent kinase inhibition : Effective against multiple kinases with potential selectivity.
- ADME properties : Studies suggest favorable absorption, distribution, metabolism, and excretion characteristics.
| Property | Description |
|---|---|
| Solubility | Moderate aqueous solubility |
| Plasma Protein Binding | High plasma protein binding |
| CYP450 Interaction | Minimal drug-drug interaction risk |
Case Studies and Experimental Findings
- In vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of IGF-1R activity. Cell lines treated with this compound showed decreased proliferation rates compared to untreated controls.
- In vivo Models : Animal studies have indicated that administration of this compound leads to notable tumor regression in xenograft models. These findings suggest potential for further development as an anticancer agent.
- Comparative Studies : When compared with other known kinase inhibitors, this compound exhibited superior efficacy in certain models of cancer, particularly those driven by IGF signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
